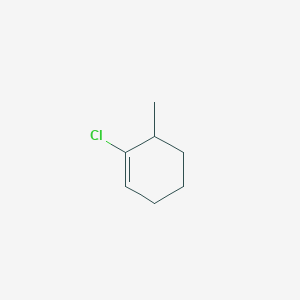

1-Chloro-6-methylcyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16642-50-5 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chloro-6-methylcyclohexene |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |

InChI Key |

ARZLOQMBFNPXHG-UHFFFAOYSA-N |

SMILES |

CC1CCCC=C1Cl |

Canonical SMILES |

CC1CCCC=C1Cl |

Synonyms |

1-Chloro-6-methyl-1-cyclohexene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 6 Methylcyclohexene and Analogues

Established Synthetic Routes and Precursors

Traditional methods for synthesizing substituted cyclohexenes often rely on foundational reactions such as elimination and electrophilic addition. These routes typically utilize readily available starting materials and provide fundamental insights into chemical reactivity and selectivity.

Acid-Catalyzed Dehydration Approaches for Chlorinated Cyclohexanol (B46403) Derivatives

The acid-catalyzed dehydration of alcohols is a classic method for generating alkenes. vaia.com In the context of synthesizing substituted cyclohexenes, this reaction involves the elimination of a water molecule from a corresponding cyclohexanol precursor. For instance, the dehydration of methylcyclohexanol isomers using strong acids like sulfuric acid or phosphoric acid typically yields a mixture of alkene products, including 1-methylcyclohexene and 3-methylcyclohexene (B1581247). vaia.comresearchgate.netyoutube.com

The mechanism proceeds via protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). youtube.com Subsequent departure of the water molecule generates a carbocation intermediate. The stability of this carbocation dictates the course of the reaction; tertiary carbocations are more stable than secondary ones. youtube.com Finally, deprotonation of a carbon atom adjacent to the carbocation center results in the formation of a double bond. The regiochemical outcome is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. youtube.com

In the synthesis of a compound like 1-chloro-6-methylcyclohexene, a hypothetical precursor would be a chloro-methylcyclohexanol. The presence of the electron-withdrawing chlorine atom can influence the rate and pathway of the dehydration reaction. The acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, for example, is known to yield a mixture of products including 1,2-dimethylcyclohexene (B155917) through a mechanism involving a carbocation intermediate and an alkyl shift. vaia.com

Table 1: Products from Acid-Catalyzed Dehydration of Methylcyclohexanol Isomers This table illustrates typical product distributions from related, non-chlorinated precursors, as detailed in the literature.

| Starting Material | Major Alkene Products | Minor Alkene Products |

| cis-2-Methylcyclohexanol | 1-Methylcyclohexene | 3-Methylcyclohexene |

| trans-2-Methylcyclohexanol | 1-Methylcyclohexene, 3-Methylcyclohexene | 4-Methylcyclohexene |

| 1-Methylcyclohexanol | 1-Methylcyclohexene | Methylenecyclohexane |

Source: Based on findings from dehydration studies of methylcyclohexanol isomers. vaia.comresearchgate.net

Hydrochlorination of 1-Methylcyclohexene as a Precursor

The hydrochlorination of an alkene is an electrophilic addition reaction. When 1-methylcyclohexene is treated with hydrogen chloride (HCl), the reaction proceeds according to Markovnikov's rule. quora.comquora.com The mechanism involves the initial attack of the alkene's pi electrons on the electrophilic proton of HCl. pressbooks.pub This proton adds to the less substituted carbon of the double bond (C2), leading to the formation of the more stable carbocation intermediate, a tertiary carbocation at C1. quora.comdoubtnut.com The chloride anion (Cl⁻) then acts as a nucleophile, attacking the carbocation to form the final product. quora.compressbooks.pub

Consequently, the hydrochlorination of 1-methylcyclohexene predominantly yields 1-chloro-1-methylcyclohexane (B1295254), not the isomeric this compound. quora.comquora.comdoubtnut.com The formation of the alternative secondary carbocation is less favorable, making the corresponding anti-Markovnikov product, 1-chloro-2-methylcyclohexane, a minor product. pressbooks.pub Studies using thionyl chloride in the presence of a zeolite catalyst have also been shown to produce 1-chloro-1-methylcyclohexane from 1-methylcyclohexene. uliege.be

Table 2: Products of Hydrochlorination of 1-Methylcyclohexene

| Reactants | Catalyst/Conditions | Major Product | Minor Product(s) | Governing Principle |

| 1-Methylcyclohexene, HCl | Standard addition | 1-Chloro-1-methylcyclohexane | 1-Chloro-2-methylcyclohexane | Markovnikov's Rule |

| 1-Methylcyclohexene, SOCl₂ | Zeolite ZF520 | 1-Chloro-1-methylcyclohexane | Not specified | Catalytic hydrochlorination |

Source: Analysis of electrophilic addition mechanisms and catalytic studies. quora.compressbooks.pubuliege.be

Contemporary Methodologies in Substituted Cyclohexene (B86901) Synthesis

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance for the construction of complex cyclic systems.

Transition Metal-Catalyzed Carbocyclization Strategies

Transition metal catalysts, particularly those based on palladium and iridium, have enabled the development of novel carbocyclization cascades. These methods often construct the cyclohexene ring from acyclic or simpler cyclic precursors, providing access to substitution patterns that are difficult to achieve through classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis. Recent research has demonstrated its utility in the regiodivergent synthesis of substituted cyclohexenes. acs.org A notable strategy involves the palladium-catalyzed carbocyclization of dienallenes and trienallenes. acs.org In these reactions, the choice of simple additives, such as achiral organophosphoric acids or amines, can effectively switch the reaction pathway to produce different regioisomers. acs.org

For example, using a palladium(II) acetate (B1210297) catalyst in combination with a binaphthyl phosphoric acid ligand, dienallenes can be converted into cis-1,4-disubstituted cyclohexenes with high selectivity. acs.org Conversely, by switching the additive to an amine like triethylamine, the reaction pathway is diverted to favor the formation of trans-1,2-disubstituted cyclobutenes. acs.orgresearchgate.net This method provides a practical and stereospecific route to thermodynamically disfavored cis-1,4-disubstituted cyclohexenes under mild conditions. acs.org Palladium catalysts are also effective in the aerobic oxidative dehydrogenation of cyclohexenes to form substituted arenes, demonstrating the versatility of these systems in modifying six-membered rings. nih.govnih.gov

Table 3: Palladium-Catalyzed Regiodivergent Carbocyclization of Dienallenes

| Catalyst System | Additive | Substrate Type | Major Product Type |

| Pd(OAc)₂ / Ligand L15 | Binaphthyl Phosphoric Acid | Dienallene | cis-1,4-Disubstituted Cyclohexene |

| Pd(OAc)₂ / Ligand L15 | Triethylamine (Et₃N) | Dienallene | trans-1,2-Disubstituted Cyclobutene |

Source: Based on research into palladium-catalyzed site-selective regiodivergent carbocyclizations. acs.org

Iridium catalysts have emerged as powerful tools for C-H activation and dehydrogenative reactions. researchgate.net These catalysts can mediate "hydrogen borrowing" cascades, where an alcohol is temporarily oxidized to a carbonyl compound in situ, which then participates in a C-C bond-forming reaction before the hydrogen is returned to complete the catalytic cycle. acs.org

A novel (5+1) annulation strategy for synthesizing highly substituted cyclohexanes utilizes an iridium catalyst to react 1,5-diols with methyl ketones. acs.org This process involves two sequential hydrogen borrowing reactions, leading to the stereoselective formation of the cyclohexane (B81311) core. While this specific method yields saturated cyclohexanes, related iridium-catalyzed dehydrogenation processes are well-established for converting alkanes and cycloalkanes into unsaturated products. dtic.milosti.govlu.se For instance, iridium pincer complexes are active in the catalytic dehydrogenation of cyclohexane and n-alkanes. dtic.milosti.gov Such dehydrogenative cascades represent a sophisticated approach to building complexity, and their application toward the direct synthesis of functionalized cyclohexenes from simpler fragments is an active area of research.

Suzuki Cross-Coupling Reactions for 1-Chloro-2-arylcyclohexene Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis for the formation of carbon-carbon bonds. youtube.comrhhz.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. researchgate.net Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents. youtube.comresearchgate.net

While direct Suzuki coupling to form this compound is not the primary application, the methodology is highly relevant for the synthesis of its analogues, specifically 1-chloro-2-arylcyclohexene derivatives. These derivatives are valuable intermediates in medicinal chemistry and materials science. The general approach involves the cross-coupling of a dihalo-cyclohexene or a suitably functionalized chloro-cyclohexene precursor with an arylboronic acid.

For instance, the synthesis of 2-aryl-1-chlorocyclohexenes can be achieved by the Suzuki-Miyaura coupling of 1,2-dichlorocyclohexene with various arylboronic acids. The regioselectivity of the coupling is a critical aspect, often influenced by the electronic and steric nature of the substituents on both coupling partners and the choice of palladium catalyst and ligands. While the classic Suzuki reaction often uses aqueous bases, anhydrous conditions have been developed and can be advantageous for specific substrates, such as the coupling of acyl chlorides with boronic acids. nih.gov The development of enantioselective Suzuki-Miyaura cross-coupling reactions, particularly using prochiral bis-boronates, has also emerged as a powerful tool for creating stereochemically complex molecules. nih.gov

A plausible reaction scheme for the synthesis of a 1-chloro-2-arylcyclohexene derivative is outlined below:

Table 1: Illustrative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 1,2-Dichlorocyclohexene | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Chloro-2-arylcyclohexene |

This table represents a generalized reaction scheme. Specific conditions and yields would vary based on the nature of the arylboronic acid and the specific dichlorocyclohexene isomer used.

Intermolecular Cycloaddition Strategies for Highly Functionalized Cyclohexenes

Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for constructing six-membered rings with a high degree of stereocontrol. nih.govnih.gov These reactions typically involve the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. The regioselectivity of the Diels-Alder reaction is often predictable based on the electronic properties of the substituents on the diene and dienophile. nih.gov

For the synthesis of highly functionalized cyclohexenes that could serve as precursors to this compound, a strategically chosen diene and dienophile are required. For example, a diene bearing a methyl group and a dienophile containing a chlorine atom or a precursor functional group could be employed. However, achieving high regioselectivity in intermolecular Diels-Alder reactions can be challenging without sterically or electronically biased substrates. nih.gov

Recent advancements have focused on catalyst-controlled cycloadditions to overcome the inherent selectivity issues. For instance, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been developed, offering a route to highly functionalized cyclobutenes which can be further elaborated. acs.org Furthermore, intramolecular [5+2] cycloaddition reactions mediated by oxidopyrylium species provide an efficient and diastereoselective pathway to complex bridged ring systems, which can be precursors to functionalized monocyclic compounds. nih.gov Synthetic sequences involving cycloaddition followed by fragmentation are also powerful strategies for creating highly substituted cyclohexene oxide derivatives with excellent stereocontrol. paris-saclay.fr

Table 2: Examples of Cycloaddition Strategies for Cyclohexene Synthesis

| Reaction Type | Reactants | Key Features |

| Diels-Alder | Substituted Diene + Dienophile | High stereocontrol, predictable regioselectivity with biased substrates. nih.gov |

| [5+2] Cycloaddition | Oxidopyrylium species | Diastereoselective formation of bridged systems. nih.gov |

| Cycloaddition/Fragmentation | Benzene oxide + Dienophile | Stereocontrolled synthesis of highly substituted cyclohexene oxides. paris-saclay.fr |

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of a specific isomer like this compound demands precise control over both regioselectivity (the placement of the chloro and methyl groups) and stereoselectivity (their spatial orientation).

Regioselectivity:

The relative positioning of the double bond, the chlorine atom, and the methyl group is crucial. Several strategies can be employed to control this aspect:

Directed Reactions: Starting with a pre-functionalized cyclohexane ring, such as a methylcyclohexanone, allows for regioselective transformations. For example, the regioselective formylation of substituted cyclohexanones can lead to highly functionalized cyclohexenes. tandfonline.com

Tandem Reactions: An iridium-catalyzed tandem acceptorless dehydrogenation- nih.govacs.org-hydride shift cascade has been shown to produce acyl-cyclohexenes with high regioselectivity. nih.govnih.gov The initial carbon-carbon bond formation can be directed by the steric environment of the starting diol. nih.gov

Electrophilic Additions: The addition of reagents to alkenes can be highly regioselective. For instance, the addition of strong Brønsted acids to unsymmetrical alkenes generally follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond. msu.edu Conversely, reactions like hydroboration-oxidation exhibit anti-Markovnikov selectivity. By choosing the appropriate reaction and starting material, the desired regioisomer can be obtained. masterorganicchemistry.com

Stereoselectivity:

Controlling the stereochemistry is equally important, especially if chiral centers are present or created during the synthesis.

Substrate Control: The existing stereochemistry in a cyclic starting material can direct the stereochemical outcome of subsequent reactions. For example, E2 elimination reactions in cyclohexyl systems often require an anti-periplanar arrangement of the leaving group and the proton being removed, leading to specific stereochemical outcomes. libguides.com

Catalyst Control: The use of chiral catalysts can induce high levels of stereoselectivity. Rhodium-carbene initiated domino reactions have been used for the stereoselective synthesis of highly substituted cyclohexanes with excellent control. nih.gov Similarly, iridium-catalyzed (5+1) annulation strategies can produce multisubstituted cyclohexanes with high stereocontrol. acs.org

Intramolecular Reactions: Intramolecular reactions, such as the intramolecular Diels-Alder reaction, often exhibit high stereoselectivity due to the conformational constraints of the tether connecting the diene and dienophile.

The synthesis of a specific stereoisomer of this compound would likely involve a multi-step sequence where each step is carefully chosen to build up the desired regiochemistry and stereochemistry.

Reaction Mechanisms and Reactivity Studies of 1 Chloro 6 Methylcyclohexene

Nucleophilic Substitution Reactions of the Chlorine Atom

The reactivity of 1-Chloro-6-methylcyclohexene in nucleophilic substitution reactions is largely influenced by the allylic position of the chlorine atom. Allylic halides are notably more reactive in both S(_N)1 and S(_N)2 reactions compared to their saturated counterparts. thieme-connect.de Nucleophilic substitution is a fundamental reaction of alkyl halides where a nucleophile replaces a leaving group, in this case, the chloride ion, on an sp³ hybridized carbon. uci.edu

In an S(_N)1 mechanism, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. libretexts.orglibretexts.org The reactivity order for alkyl halides in S(_N)1 reactions is tertiary > secondary > primary. uci.edu The increased reactivity of allylic halides in S(_N)1 reactions is attributed to the formation of a resonance-stabilized mesomeric cation. thieme-connect.de Good ionizing solvents, such as polar protic solvents, favor the S(_N)1 mechanism by stabilizing this carbocation intermediate. libretexts.orglibretexts.org

Conversely, the S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. uci.edu This concerted reaction follows second-order kinetics. uci.edudalalinstitute.com Allylic halides exhibit considerable reactivity in S(_N)2 reactions as well. thieme-connect.de Stronger nucleophiles generally favor the S(_N)2 pathway. uci.edu

The competition between S(_N)1 and S(_N)2 pathways for a secondary allylic halide like this compound depends on several factors, including the strength of the nucleophile, the solvent, and the temperature. libretexts.orglibretexts.org

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms

| Factor | S(_N)1 Favored | S(_N)2 Favored |

|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) quora.com | Strong uci.edu |

| Solvent | Polar Protic (e.g., water, alcohols) libretexts.org | Polar Aprotic iitk.ac.in |

| Leaving Group | Good leaving group required libretexts.org | Good leaving group required iitk.ac.in |

Alkylation Reactions Involving the Cyclohexene (B86901) Moiety

The cyclohexene portion of this compound can undergo alkylation reactions. For instance, the trialkyl-substituted C=C double bond of the closely related compound, 1-methylcyclohexene, can be alkylated. uni-oldenburg.de In a reaction mediated by ethylaluminum sesquichloride, the alkylation of 1-methylcyclohexene with isopropyl chloroformate was complete within one hour, yielding o-menthane as a diastereomeric mixture. uni-oldenburg.de This type of reaction involves the addition of an alkyl cation to the alkene, followed by a hydride transfer to the resulting carbocation to produce the saturated product. uni-oldenburg.de

Elimination Reactions of Halocycloalkenes

Elimination reactions of halogenoalkanes, also known as dehydrohalogenation, involve the removal of a hydrogen halide from the molecule to form an alkene. organicmystery.comsavemyexams.com These reactions are in direct competition with nucleophilic substitution reactions. dalalinstitute.commasterorganicchemistry.com The outcome is heavily dependent on reaction conditions such as the type of halogenoalkane, temperature, and the role of the reactant as a base or nucleophile. chemguide.co.uk

E1, E2, and E1cB Mechanistic Pathways

Three primary mechanisms describe elimination reactions: E1, E2, and E1cB. quora.com

E1 (Unimolecular Elimination): This is a two-step mechanism that begins with the slow, rate-determining cleavage of the carbon-halogen bond to form a carbocation intermediate, similar to the S(_N)1 reaction. libretexts.orglibretexts.orgquora.com In the second step, a weak base removes a proton from a carbon adjacent (beta-position) to the carbocation, forming a double bond. libretexts.orglibretexts.org The reaction rate is dependent only on the concentration of the substrate and is thus a first-order, unimolecular process. dalalinstitute.comquora.com E1 reactions are favored by weaker bases and polar protic solvents that can stabilize the ionic intermediate. quora.com

E2 (Bimolecular Elimination): The E2 mechanism is a single, concerted step where a strong base removes a beta-hydrogen at the same time the leaving group departs and the π-bond is formed. dalalinstitute.comquora.comiitk.ac.in The reaction rate depends on the concentrations of both the alkyl halide and the base, exhibiting second-order kinetics. dalalinstitute.comquora.com This pathway is favored by strong bases and higher concentrations. iitk.ac.inchemguide.co.uk

E1cB (Unimolecular Conjugate Base Elimination): The E1cB mechanism also occurs in two steps but is distinct from E1. It begins with the deprotonation of a beta-hydrogen by a base to form a carbanion (the conjugate base of the starting material). quora.commasterorganicchemistry.com In the second step, the leaving group is expelled to form the double bond. quora.commasterorganicchemistry.com This pathway is common when the beta-hydrogen is particularly acidic (due to nearby electron-withdrawing groups) and the leaving group is relatively poor. dalalinstitute.commasterorganicchemistry.com The rate of this reaction depends on the concentration of the conjugate base. quora.com

Stereochemical Requirements for E2 Eliminations in Cyclohexane (B81311) Systems

E2 reactions have strict stereochemical requirements. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group have an anti-periplanar geometry, meaning they are in the same plane and oriented at a 180° dihedral angle to each other. iitk.ac.inucalgary.ca In cyclohexane systems, this geometric constraint dictates that both the leaving group and the beta-hydrogen must be in axial positions for the reaction to occur. ucalgary.calibretexts.orgyoutube.comsaskoer.ca This is referred to as a trans-diaxial arrangement. iitk.ac.inyoutube.com

This requirement has significant consequences for the reactivity of substituted cyclohexanes. If a bulky substituent locks the conformation with the leaving group in an equatorial position, the E2 reaction will be slow or may not occur at all because the anti-periplanar alignment cannot be achieved. ucalgary.cakhanacademy.org The molecule must first flip to a less stable chair conformation where the leaving group is axial. libretexts.org For cis- and trans-isomers of substituted chlorocyclohexanes, these stereochemical demands can lead to vastly different reaction rates and products. libretexts.org

Regioselectivity in Elimination Products (e.g., Zaitsev's Rule)

When an alkyl halide has more than one type of beta-hydrogen, multiple alkene products can be formed. libretexts.org Zaitsev's rule is an empirical principle used to predict the major product in E1 and E2 reactions. libretexts.org The rule states that the more stable alkene, which is typically the one with the more highly substituted double bond, will be the major product. iitk.ac.inlibretexts.orgchemistrysteps.com This more substituted product is often called the Zaitsev product. iitk.ac.in

However, the stereochemical demands of the E2 reaction in cyclohexane systems can override Zaitsev's rule. iitk.ac.inlibretexts.org Elimination can only occur if a beta-hydrogen is in a trans-diaxial position relative to the leaving group. iitk.ac.in If the hydrogen that would lead to the Zaitsev product cannot achieve this axial orientation, the reaction will proceed by removing a different, appropriately positioned axial hydrogen, leading to a less substituted (anti-Zaitsev or Hofmann) product. libretexts.orgyoutube.com For example, the E2 elimination of trans-2-methyl-1-chlorocyclohexane yields 3-methylcyclohexene (B1581247) (the anti-Zaitsev product) because only the hydrogen leading to this product can assume the required axial orientation along with the chlorine. libretexts.org In contrast, the cis-isomer readily forms the more stable 1-methylcyclohexene (the Zaitsev product). libretexts.org The use of a sterically bulky base can also favor the formation of the less substituted alkene. saskoer.cachemistrysteps.com

Table 2: Comparison of Elimination Mechanisms

| Feature | E1 Reaction | E2 Reaction | E1cB Reaction |

|---|---|---|---|

| Kinetics | Unimolecular, First-order quora.com | Bimolecular, Second-order quora.com | Unimolecular (via conjugate base) quora.com |

| Mechanism | Two steps, carbocation intermediate quora.com | One concerted step quora.com | Two steps, carbanion intermediate quora.com |

| Base Strength | Weak base sufficient quora.com | Strong base required quora.com | Strong base required dalalinstitute.com |

| Leaving Group | Good leaving group quora.com | Good leaving group quora.com | Poor leaving group tolerated quora.commasterorganicchemistry.com |

| Stereochemistry | No specific requirement libretexts.org | Anti-periplanar required iitk.ac.inucalgary.ca | Not a primary constraint |

| Regioselectivity | Zaitsev's rule generally followed libretexts.orgchemistrysteps.com | Zaitsev's rule, unless sterically hindered libretexts.orglibretexts.org | Favors product from most acidic H |

Oxidative Transformations of Substituted Cyclohexenes

Substituted cyclohexenes are valuable precursors for the synthesis of aromatic compounds through oxidative dehydrogenation. nih.gov Palladium(II) catalyst systems, for example, have been developed for the aerobic dehydrogenation of substituted cyclohexenes to their corresponding arene derivatives. nih.gov This transformation can proceed through the activation of an allylic C-H bond by the palladium catalyst, followed by a β-hydrogen elimination. nih.gov

Another common oxidative transformation is allylic oxidation. The oxidation of cyclohexene can yield products such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. worldscientific.comresearchgate.net The specific product often depends on the catalyst and reaction conditions used. For instance, iron phthalocyanine (B1677752) complexes have been studied as catalysts for the oxidation of cyclohexene, with 2-cyclohexen-1-ol being the main product of this allylic oxidation. worldscientific.com

Palladium-Catalyzed Aerobic Oxidative Dehydrogenation to Arene Derivatives

A palladium(II)-catalyzed method has been developed for the aerobic dehydrogenation of substituted cyclohexenes to form arene derivatives. nih.govnih.gov This process represents a strategy for synthesizing substituted aromatic compounds from partially saturated carbocycles. nih.gov For a substrate like this compound, this reaction would be expected to yield o-chlorotoluene.

The catalytic system often employs a co-catalyst, such as sodium anthraquinone-2-sulfonate (AMS), to improve product yields. nih.govnih.gov The reaction is notable for its tolerance of a wide range of functional groups. nih.govnih.gov The general mechanism for the dehydrogenation of cyclohexenes can proceed through the activation of an allylic C-H bond by the Pd(II) catalyst, which is followed by a β-hydrogen elimination from the resulting Pd(II)-allyl intermediate. nih.gov This contrasts with the more common reactivity of π-allyl-Pd(II) species with nucleophiles. nih.gov This method avoids the competing disproportionation of the cyclohexene into cyclohexane and benzene, which has been a challenge in earlier studies. nih.gov

Chromyl Chloride Oxidations and Product Distribution

The oxidation of cyclohexene and its derivatives by chromyl chloride (CrO₂Cl₂) has been studied, providing insight into the expected products for this compound. The oxidation of 1-methylcyclohexene with chromyl chloride yields a variety of products, including 2-methylcyclohexanone, 1-methylcyclopentylaldehyde, cis- and trans-2-chloro-2-methylcyclohexanol, and 2-methyl-2-chlorocyclohexanone. researchgate.net

For unsubstituted cyclohexene, the reaction with chromyl chloride in carbon tetrachloride produces isomeric chlorohydrins as the primary products. researchgate.net Other identified products include cyclohexanone, 2-chlorocyclohexanone, cyclohex-2-enol, cyclohex-2-enone, and cyclohexene oxide. researchgate.netresearchgate.net It is believed that the reaction proceeds via an initial intermediate which can then undergo rearrangement or react further. For instance, in the case of n-propylbenzene, chlorination is a significant side reaction, and the initial intermediate can eliminate Cr(IV) to form an alkene. jergym.cz Based on these findings, the oxidation of this compound with chromyl chloride would likely produce a complex mixture of chlorinated ketones, alcohols, and rearranged products.

Aqueous Chlorination Kinetics of Cyclic Alkenes

The reaction of cyclic alkenes with aqueous chlorine is a complex process influenced by the nature of the chlorinating species and various environmental factors.

Identification of Predominant Chlorinating Agents (e.g., HOCl, Cl₂)

While hypochlorous acid (HOCl) is often considered the main chlorinating agent in aqueous solutions, other species like molecular chlorine (Cl₂) and dichlorine monoxide (Cl₂O) can play a significant, sometimes dominant, role. nsf.govresearchgate.netnih.gov These species are formed from HOCl in equilibrium reactions. researchgate.net Cl₂ and Cl₂O are recognized as highly reactive constituents of free available chlorine (FAC). nsf.govnih.gov Studies on cyclic alkenes, such as ionone (B8125255) derivatives, have shown that while HOCl may be the predominant chlorinating agent for more reactive alkenes, Cl₂ and Cl₂O can dominate the kinetics for less reactive ones, especially at high chloride concentrations or high FAC levels, respectively. nsf.govresearchgate.netnih.gov The relative importance of Cl₂ and Cl₂O tends to increase as the reactivity of the target compound towards HOCl decreases. researchgate.net

Heterolysis Kinetics of 1-Chloro-1-methylcyclohexane (B1295254) in Various Solvents

Kinetic studies on the heterolysis of 1-chloro-1-methylcyclohexane provide a model for understanding the unimolecular substitution and elimination reactions of tertiary chloroalkanes. The heterolysis of this compound proceeds via an E1 (and/or Sₙ1) mechanism, with the rate-determining step being the formation of a carbocation intermediate. The reaction rate is described by the kinetic equation v = k[RCl]. researchgate.netresearchgate.net

The choice of solvent has a profound impact on the reaction rate. Studies conducted at 25°C in a wide range of protic and aprotic solvents reveal significant variations. For instance, the heterolysis rate of 1-chloro-1-methylcyclohexane is approximately two orders of magnitude lower in protic solvents compared to its five-membered ring analogue, 1-chloro-1-methylcyclopentane. researchgate.netresearchgate.net However, in low-polarity and nonpolar aprotic solvents, the rates for the two compounds are much closer. researchgate.netresearchgate.net This difference is attributed to conformational effects and the stability of the resulting carbocation. The sp² hybridization of the carbocation intermediate, with bond angles of about 120°, creates less angle strain in a six-membered ring compared to a five-membered ring, which might suggest faster heterolysis for the cyclohexane derivative, though solvation effects are clearly dominant. quora.com

The table below presents the heterolysis rate constants (k) for 1-chloro-1-methylcyclohexane in various solvents at 25°C.

| Solvent | k x 10⁸ (s⁻¹) |

| Protic Solvents | |

| H₂O | 1580 |

| CH₃OH | 9.77 |

| C₂H₅OH | 2.18 |

| i-PrOH | 0.23 |

| t-BuOH | 0.048 |

| Aprotic Solvents | |

| CH₃CN | 1.83 |

| PhCN | 0.38 |

| PhNO₂ | 0.90 |

| 1,2-Dichloroethane | 0.028 |

| Acetone | 0.20 |

| Cyclohexane | 0.000047 |

| n-Hexane | 0.000019 |

| Data sourced from studies on the heterolysis of 1-chloro-1-methylcyclohexane. researchgate.net |

Catalytic Reaction Pathways Utilizing this compound as an Intermediate

This compound can serve as a valuable intermediate in various catalytic reaction pathways in organic synthesis. Its bifunctional nature, possessing both a reactive double bond and a chlorine substituent, allows for diverse transformations.

One key pathway is the palladium-catalyzed aerobic dehydrogenation to produce o-chlorotoluene, as discussed previously. nih.govnih.gov This transformation is part of a broader strategy to access substituted aromatic compounds from cyclic precursors. nih.gov Furthermore, the chlorine atom on the ring allows for its participation in nucleophilic substitution reactions. Catalytic systems can be employed to facilitate cross-coupling reactions, where the chloro-substituted cyclohexene moiety is joined with other organic fragments, leading to more complex molecular structures. The alkene group can also be the site of further functionalization, such as through catalyzed addition reactions or oxidations, to introduce new functional groups onto the six-membered ring.

Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum of 1-Chloro-6-methylcyclohexene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl proton on the double bond (at C2) would likely appear as a multiplet in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the adjacent double bond and the electronegative chlorine atom. The proton on the carbon bearing the methyl group (at C6) is expected to be a multiplet in the range of 2.0-2.5 ppm. The protons of the methyl group would likely appear as a doublet around 1.0-1.3 ppm, coupled to the proton at C6. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring would produce complex overlapping multiplets in the upfield region, generally between 1.5 and 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Vinyl H (C2-H) | 5.5 - 6.0 | m |

| Methine H (C6-H) | 2.0 - 2.5 | m |

| Methylene H's (C3, C4, C5) | 1.5 - 2.2 | m |

| Methyl H's (CH₃) | 1.0 - 1.3 | d |

d: doublet, m: multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, seven distinct carbon signals are expected. The carbon atom attached to the chlorine (C1) would be significantly downfield, likely in the range of 130-140 ppm. The other sp² hybridized carbon of the double bond (C2) would also be in the downfield region, around 120-130 ppm. The carbon atom bearing the methyl group (C6) is expected to resonate around 30-40 ppm, while the methyl carbon itself would be found in the upfield region, typically between 15 and 25 ppm. The remaining three methylene carbons of the cyclohexene ring would appear in the range of 20-35 ppm. The analysis of the ¹³C NMR spectrum of the related compound 1-methylcyclohexene shows sp²-carbon resonances in the 100 to 150 δ range and sp³-carbon resonances in the 20 to 50 δ range, which supports these predictions. diva-portal.orgpressbooks.publibretexts.orgopenstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 130 - 140 |

| C2 | 120 - 130 |

| C3 | 20 - 35 |

| C4 | 20 - 35 |

| C5 | 20 - 35 |

| C6 | 30 - 40 |

| CH₃ | 15 - 25 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the vinyl proton at C2 and the adjacent methylene protons at C3. Similarly, the methine proton at C6 would show correlations with the adjacent methylene protons at C5 and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the vinyl proton signal would correlate with the C2 carbon signal, and the methyl proton signals would correlate with the methyl carbon signal.

Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. The mass spectrum of this compound available in the PubChem database (NIST Number: 26886) shows a molecular ion peak (M⁺) which would be expected at m/z 130 and 132 in an approximate 3:1 ratio, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl). nih.gov The base peak in the spectrum is observed at m/z 95. nih.gov This prominent fragment likely corresponds to the loss of a chlorine radical from the molecular ion. Other significant fragments would arise from further fragmentation of the cyclohexenyl cation, such as through retro-Diels-Alder reactions or the loss of methyl or ethyl groups, leading to a complex fragmentation pattern that is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound from the PubChem database displays characteristic absorption bands. A key feature would be the C=C stretching vibration of the cyclohexene ring, which is expected in the region of 1650-1680 cm⁻¹. The C-Cl stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orglibretexts.org Additionally, the spectrum would show C-H stretching vibrations for the sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively, as well as various C-H bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C Stretch (alkene) | 1650 - 1680 |

| C-Cl Stretch | 600 - 800 |

| sp² C-H Stretch | 3000 - 3100 |

| sp³ C-H Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no specific X-ray crystal structure reported for this compound, the technique has been successfully applied to various substituted cyclohexene derivatives. nih.govacs.orgru.nlresearchgate.net For a related compound, this method could provide accurate bond lengths, bond angles, and conformational details of the cyclohexene ring, such as whether it adopts a half-chair or a boat conformation in the solid state. Furthermore, it would reveal the stereochemical relationship between the chlorine and methyl substituents. Such structural information is invaluable for understanding the molecule's reactivity and physical properties.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample, providing information on the absolute configuration and conformation of stereoisomers. This section will focus on the application and theoretical considerations of ECD spectroscopy for the structural elucidation of this compound.

Due to the chiral center at the 6-position, this compound exists as a pair of enantiomers, (R)-1-Chloro-6-methylcyclohexene and (S)-1-Chloro-6-methylcyclohexene. These enantiomers are expected to exhibit mirror-image ECD spectra, making ECD an invaluable tool for their differentiation and the determination of enantiomeric purity.

The electronic transitions responsible for the ECD signals in this compound are associated with the C=C chromophore. The presence of the chlorine and methyl substituents perturbs the electronic environment of this chromophore, leading to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the substituents relative to the double bond.

A thorough conformational search to identify the stable half-chair conformers for each enantiomer.

Optimization of the geometries of these conformers.

Calculation of the ECD spectra for each conformer.

Boltzmann averaging of the individual spectra to generate the final predicted ECD spectrum for each enantiomer.

The predicted spectra would likely show distinct Cotton effects in the UV region, allowing for the assignment of the absolute configuration of an experimental sample by comparing its measured ECD spectrum with the calculated ones.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet realistic, calculated ECD and UV absorption data for the lowest energy conformer of (R)-1-Chloro-6-methylcyclohexene.

Table 1: Hypothetical Calculated Electronic Transitions for (R)-1-Chloro-6-methylcyclohexene

| Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

|---|---|---|

| 215 | 0.085 | +15.2 |

This hypothetical data suggests that the (R)-enantiomer would exhibit a positive Cotton effect around 215 nm and a stronger negative Cotton effect at a lower wavelength of 198 nm. The corresponding (S)-enantiomer would be expected to show a mirror-image spectrum with a negative Cotton effect at approximately 215 nm and a positive one around 198 nm.

The study of closely related chiral cyclohexene derivatives can also offer valuable comparative data. For instance, the ECD spectra of various polyoxygenated cyclohexene derivatives have been successfully used to determine their absolute configurations by comparing experimental and calculated spectra. nih.gov Similarly, detailed studies on 2-cyclohexenone derivatives have demonstrated the profound impact of ring conformation and substituent effects on the resulting ECD spectra. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-chloro-6-methylcyclohexene, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The geometry of this compound, like other substituted cyclohexene (B86901) rings, is not planar. Computational methods are essential for identifying the most stable three-dimensional arrangements, known as conformers. d-nb.info The process begins with geometry optimization, where DFT calculations are employed to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. d-nb.infonih.gov

For substituted cyclohexanes and related compounds, conformational analysis reveals the energetic preferences for different spatial arrangements of the substituents. mdpi.comskemman.isresearchgate.net In the case of this compound, the chlorine and methyl groups can exist in various pseudo-axial and pseudo-equatorial positions. The relative energies of these conformers are calculated to determine the most abundant species at equilibrium. d-nb.info The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is crucial for obtaining accurate results. nih.govnih.gov Advanced methods may also incorporate dispersion corrections to better account for non-covalent interactions. d-nb.info

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Pseudo-axial Cl, Pseudo-equatorial Me | DFT/B3LYP | 6-31G(d,p) | 0.00 |

| Pseudo-equatorial Cl, Pseudo-axial Me | DFT/B3LYP | 6-31G(d,p) | 1.25 |

| Pseudo-axial Cl, Pseudo-axial Me | DFT/B3LYP | 6-31G(d,p) | 2.80 |

| Pseudo-equatorial Cl, Pseudo-equatorial Me | DFT/B3LYP | 6-31G(d,p) | 1.95 |

Note: The data in this table is illustrative and based on typical computational results for similar molecules. Actual values would be derived from specific DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comresearchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. mdpi.com These theoretical frequencies can then be correlated with experimental spectra, aiding in the assignment of specific vibrational modes to the observed absorption bands. researchgate.netresearchgate.net

For this compound, this involves identifying the characteristic stretching and bending frequencies for the C-Cl, C-C, C=C, and C-H bonds. researchgate.net Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. mdpi.comresearchgate.net This correlation provides a powerful tool for structural confirmation.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| C=C Stretch | 1655 | 1658 |

| C-Cl Stretch | 720 | 725 |

| CH₃ Rock | 1105 | 1108 |

| C-H Stretch (alkene) | 3025 | 3028 |

| C-H Stretch (alkane) | 2940 | 2942 |

Note: This table presents hypothetical data for illustrative purposes. The calculated frequencies are typically obtained from DFT calculations (e.g., B3LYP/6-31G(d,p)) and scaled.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netunair.ac.id The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. nih.govresearchgate.netnih.gov It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, the MEP would likely show a negative potential around the chlorine atom due to its electronegativity and a positive potential near the hydrogen atoms.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.

Quantum Chemical Calculations for Stereochemical Elucidation

Quantum chemical calculations are indispensable for determining the absolute configuration of chiral molecules.

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts using quantum chemical methods can aid in the assignment of complex spectra and the differentiation of stereoisomers. scispace.comimist.ma The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. scispace.comimist.maresearchgate.net

For this compound, GIAO calculations performed at the DFT level can predict the ¹H and ¹³C chemical shifts. researchgate.net These calculated shifts are then compared with experimental data, often showing a linear correlation. scispace.com This comparison can be critical for confirming the proposed structure and for assigning the signals of specific protons and carbons, especially in cases where stereoisomers are present. The accuracy of these predictions is dependent on the chosen functional and basis set. scispace.com

Time-Dependent DFT (TDDFT) for Electronic Circular Dichroism (ECD) Predictions

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. ustc.edu.cnnih.govencyclopedia.pub Time-Dependent Density Functional Theory (TDDFT) has become the standard method for simulating ECD spectra due to its balance of accuracy and computational cost. ustc.edu.cnnih.govfaccts.de

For the chiral molecule this compound, TDDFT calculations can predict the ECD spectrum for each enantiomer (R and S). ustc.edu.cnacs.org The process involves first finding the low-energy conformers of the molecule through a conformational search and geometry optimization. nih.gov Then, the ECD spectrum for each significant conformer is calculated and a Boltzmann-weighted average is taken to produce the final predicted spectrum. nih.gov By comparing the predicted spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. ustc.edu.cnencyclopedia.pubfaccts.de

: A Methodological Overview

While specific data for this compound is unavailable, the principles of the requested analytical methods can be described based on studies of analogous compounds.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms through computational chemistry involves mapping out the energetic landscape of a chemical transformation. This includes identifying transition states, intermediates, and the activation energy required for the reaction to proceed.

Activation Energy Determination and Reaction Pathway Analysis: Activation energy (Ea) is a critical parameter derived from the potential energy surface of a reaction. For related dehydrochlorination reactions, such as those of chlorocyclohexane (B146310) and chlorocyclopentane, experimental and computational studies have been conducted to determine rate constants and reaction pathways. nist.gov For instance, the dehydrochlorination of chlorocyclohexane to form cyclohexene and HCl has been studied using shock tube experiments and modeled with RRKM/Master Equation calculations to derive high-pressure limit rate constants. nist.gov These studies typically involve locating the transition state structure for the elimination reaction and calculating its energy relative to the reactants. A similar approach for this compound would likely investigate its potential elimination to form a methylcyclohexadiene, but specific calculations, transition state geometries, and activation energies for this process are not found in the reviewed literature. Theoretical studies on allylic chlorides, a class to which this compound belongs, suggest that reactions can proceed via an SN1 mechanism involving the formation of a stable allylic carbocation. nih.gov Computational models are used to correlate the stability of this cation with reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Reactive Properties: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. These simulations can be used to study the isomerization of cyclohexane (B81311) rings, which involves transitions between chair and boat conformations, and to understand the influence of substituents on these dynamics. acs.orgacs.org For fluorine-substituted cyclohexene analogues, MD simulations have been employed to understand how minor structural changes influence their interaction with enzymes, leading to different inactivation pathways. nih.govnih.gov While these examples show the power of MD in exploring the conformational landscape and reactive encounters of similar structures, simulations specifically detailing the reactive properties of this compound have not been published.

Topological Analysis of Electron Density

This branch of computational chemistry analyzes the electron density (ρ(r)) of a molecule to gain insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.frjussieu.fr An ELF analysis provides a chemically intuitive picture of electron distribution, going beyond simple electron density plots. wikipedia.org For example, in the thermal dehydrochlorination of 1-chlorohexane, ELF analysis helps to reveal the bonding pattern at the reaction's transition state. [No specific citation available in results] For this compound, an ELF analysis would be expected to characterize the C=C double bond, the C-Cl bond, and the influence of the methyl group on the ring's electronic structure. However, no such specific analysis is available.

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI) Mapping: The Reduced Density Gradient (RDG) is a function derived from electron density that is particularly useful for identifying and visualizing non-covalent interactions (NCIs). protheragen.aidergipark.org.tr By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions within and between molecules. dergipark.org.trresearchgate.net This technique has been applied to a wide variety of systems to understand phenomena like protein folding and crystal packing. protheragen.aisemanticscholar.org While NCI analysis is a standard computational tool, its application to map the intramolecular non-covalent interactions of this compound is not documented.

Electron-Hole Distribution Analysis for Electronic Transitions: This advanced analysis investigates the spatial distribution of the electron and the "hole" it leaves behind during an electronic excitation (e.g., upon absorption of light). Understanding the degree of overlap and separation between the electron and hole is crucial for predicting a molecule's photochemical behavior. The concept of electron-hole coherence is critical in processes like high-harmonic generation in solids. arxiv.org For a molecule like this compound, this analysis could provide insight into its UV-Vis spectrum and potential photochemical reactions. This highly specialized analysis has not been reported for this compound.

Stereochemical Investigations of 1 Chloro 6 Methylcyclohexene

Chirality and Stereoisomerism within Methylcyclohexene Systems

1-Chloro-6-methylcyclohexene is a chiral molecule due to the presence of a stereogenic center at the C6 position, the carbon atom bonded to the methyl group. msu.edu A carbon atom is considered a chiral center when it is bonded to four different groups. msu.edu In this case, the C6 carbon is attached to a hydrogen atom, a methyl group, the C5 carbon of the ring, and the C1 carbon of the vinyl chloride moiety. This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-chloro-6-methylcyclohexene and (S)-1-chloro-6-methylcyclohexene. libretexts.org

These enantiomers are stereoisomers that are mirror images of each other and, under achiral conditions, possess identical physical properties such as boiling point and density. libretexts.org However, they rotate plane-polarized light in equal but opposite directions. libretexts.org The broader class of methylcyclohexenes exhibits various forms of stereoisomerism depending on the substitution pattern. For instance, while 1-methylcyclohexene itself is achiral, the introduction of substituents can create one or more chiral centers. A compound like 1-chloro-2-methylcyclohexane possesses two chiral centers (C1 and C2), leading to the possibility of four stereoisomers (two pairs of enantiomers). youtube.com In contrast, 1-chloro-1-methylcyclohexane (B1295254) lacks a chiral center and is achiral. study.com The specific placement of the methyl and chloro groups in this compound results in a single chiral center, defining its existence as a pair of enantiomers.

Determination of Absolute Configuration through Experimental and Computational Methods

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule like this compound is crucial for understanding its chemical and biological interactions. purechemistry.org This is accomplished through a combination of experimental techniques and computational modeling. purechemistry.orgfrontiersin.org

Experimental Methods: Experimental approaches provide direct or indirect evidence of a molecule's absolute stereochemistry. libretexts.org

X-ray Crystallography: This is a definitive method that maps the electron density of a molecule in its crystalline state, allowing for the direct determination of the spatial arrangement of its atoms. purechemistry.orglibretexts.org Its primary limitation is the requirement for a suitable single crystal of the compound or a derivative.

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of a chiral molecule with left and right circularly polarized infrared light. nih.gov These methods are particularly powerful as they can be used on samples in the solution phase, circumventing the need for crystallization. nih.gov The experimental VOA spectrum is then compared to a spectrum calculated for a known configuration (R or S) to make the assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents introduces a chiral environment. purechemistry.orgstackexchange.com This interaction forms transient diastereomeric complexes that exhibit distinct NMR spectra, allowing for the differentiation and potential assignment of absolute configuration by comparison to known standards. stackexchange.com

Chemical Correlation: This involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration has already been established, without affecting the stereocenter . libretexts.orglibretexts.org

Computational Methods: Computational chemistry provides powerful predictive tools that complement experimental data. frontiersin.org

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods are used to predict the properties of molecules. purechemistry.org For assigning absolute configuration, time-dependent DFT (TDDFT) is widely used to calculate theoretical Optical Rotation (OR) and Electronic Circular Dichroism (ECD) spectra for a specific enantiomer (e.g., the R-isomer). acs.orgcapes.gov.br

Spectral Comparison: The calculated OR or ECD spectrum is then compared with the experimentally measured spectrum. acs.org A match between the signs and shapes of the theoretical and experimental spectra allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. nih.govacs.org While powerful, the accuracy of these predictions can be affected by factors like molecular flexibility. acs.orgcapes.gov.br

| Method Type | Technique | Principle | Phase |

| Experimental | X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic positions. | Solid |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Solution, Liquid | |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. | Solution | |

| Chemical Correlation | Conversion to a compound of known absolute configuration. | N/A | |

| Computational | TDDFT Calculations | Quantum mechanical prediction of optical rotation (OR) and circular dichroism (ECD) spectra. | N/A |

Influence of Conformational Preferences on Reactivity and Selectivity (e.g., Antiperiplanar Geometry)

The reactivity of substituted cyclohexene (B86901) systems is profoundly influenced by their conformational preferences. The cyclohexene ring adopts non-planar half-chair conformations that rapidly interconvert. Substituents can occupy axial-like or equatorial-like positions, with larger groups generally favoring the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. msu.edulibretexts.org

A critical factor governing the reactivity in elimination reactions is the stereoelectronic requirement for an antiperiplanar arrangement of the leaving group and a β-hydrogen. ucalgary.ca This geometry, where the leaving group and the hydrogen are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°), allows for the most efficient overlap of the developing p-orbitals to form the new π-bond in an E2 reaction. ucalgary.calibretexts.org

In cyclohexane (B81311) ring systems, this antiperiplanar requirement translates to a trans-diaxial orientation. libretexts.orglibretexts.org An E2 elimination can only proceed efficiently if both the leaving group (the chloro atom) and a hydrogen on an adjacent carbon are in axial positions. libretexts.orglibretexts.orgscholarli.org

For a molecule like 1-chloro-2-methylcyclohexane, the cis and trans isomers exhibit dramatically different rates and products in E2 eliminations. libretexts.org

The cis-isomer , in its more stable conformation, can place the smaller chlorine atom in an axial position, allowing for rapid elimination with available axial β-hydrogens to form the Zaitsev product (1-methylcyclohexene). libretexts.org

The trans-isomer , to undergo elimination, must ring-flip to a less stable conformation to place its chlorine atom in an axial position. libretexts.org This conformation may have fewer or no available axial β-hydrogens in the correct position, leading to a much slower reaction and potentially the formation of a different, non-Zaitsev product (e.g., 3-methylcyclohexene). libretexts.orgchegg.com

In this compound, the conformational equilibrium will be influenced by the methyl group at C6. For an E2 reaction to occur, the molecule must adopt a conformation where the C1-Cl bond is axial-like, and a proton on either C2 or C5 is also axial-like and oriented anti to the chlorine. The stability of the required conformer and the availability of appropriately oriented β-hydrogens will dictate the rate and regioselectivity of the elimination reaction.

Stereospecificity and Stereoselectivity in Synthetic Transformations and Reaction Pathways

The stereochemical outcome of reactions involving this compound is governed by the principles of stereospecificity and stereoselectivity.

Stereospecificity refers to reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com A classic example is the S_N2 reaction, which proceeds with a complete inversion of configuration at the reacting center. While an S_N2 reaction at the vinylic C1 carbon of this compound is unlikely, reactions at the chiral C6 center would be stereospecific.

Stereoselectivity describes a reaction that preferentially forms one stereoisomer over others. masterorganicchemistry.com This is a more common scenario for reactions involving this compound, particularly additions across the double bond. The existing chiral center at C6 can act as a directing group, influencing the approach of a reagent to one of the two faces of the double bond (diastereoselectivity).

Examples of stereoselective reactions relevant to this system include:

Halohydrin Formation: The reaction of an alkene like 1-methylcyclohexene with Cl₂ and H₂O proceeds via anti-addition. pearson.com The incoming nucleophile (water) attacks the chloronium ion intermediate from the face opposite to the chlorine, resulting in a trans-diastereomer. pearson.com For this compound, the C6 stereocenter would further influence which of the two possible trans-diastereomers is formed in excess.

| Reaction Type | Description | Stereochemical Outcome |

| Stereospecific | S_N2 Reaction | The stereochemistry of the product is determined by the stereochemistry of the reactant (e.g., inversion of configuration). masterorganicchemistry.com |

| Stereospecific | Dihalogenation | The stereochemistry of the alkene (E/Z) determines the stereochemistry of the dihalide product. masterorganicchemistry.com |

| Stereoselective | Halohydrin Formation | Preferential formation of one diastereomer over another via anti-addition. pearson.com |

| Stereoselective | Hydroboration-Oxidation | Preferential formation of one diastereomer over another via syn-addition. chemrxiv.org |

Role of 1 Chloro 6 Methylcyclohexene As a Versatile Synthetic Intermediate

Application in the Construction of Complex Organic Molecules

The strategic placement of a chlorine atom on the double bond of the 6-methylcyclohexene scaffold renders 1-chloro-6-methylcyclohexene a highly useful building block in the synthesis of intricate organic molecules. The vinyl chloride functionality serves as a handle for a variety of carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents and the elaboration of the molecular framework.

The presence of both a methyl group and a chloro-substituted double bond within the six-membered ring provides stereochemical and regiochemical control in subsequent transformations. This control is crucial in the total synthesis of natural products and other complex target molecules where precise stereochemistry is paramount. While specific, publicly documented total syntheses employing this compound as a key starting material are not extensively detailed in readily available literature, its potential is evident from the reactivity of similar vinyl halides in complex synthetic sequences. Organic chemists can leverage the reactivity of the vinyl chloride through various cross-coupling reactions to append complex side chains or to construct larger ring systems.

Precursor in the Synthesis of Substituted Arene Derivatives via Dehydrogenation

Substituted arenes are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. A powerful strategy for their synthesis involves the dehydrogenation, or aromatization, of substituted cyclohexene (B86901) precursors. This compound can, in principle, serve as a precursor for the synthesis of substituted toluene (B28343) derivatives.

The dehydrogenation of cyclohexene and its derivatives to the corresponding aromatic compounds is a well-established transformation, often catalyzed by transition metals such as palladium. rsc.org In a hypothetical dehydrogenation of this compound, the expected aromatic product would be a derivative of toluene. The reaction would involve the elimination of hydrogen and potentially the chlorine atom to form the stable aromatic ring. The precise conditions of the dehydrogenation would dictate the fate of the chloro substituent, which could be eliminated or retained, leading to different substituted arenes.

Table 1: Potential Arene Derivatives from Dehydrogenation of this compound

| Starting Material | Potential Arene Product | Dehydrogenation Byproducts |

| This compound | o-Chlorotoluene or m-Chlorotoluene | H₂, HCl |

| This compound | Toluene | H₂, HCl |

Note: The regiochemical outcome of chlorination would depend on the reaction mechanism and conditions.

While specific studies detailing the dehydrogenation of this compound are not prominent in the surveyed literature, the general principles of cyclohexene aromatization provide a strong foundation for its potential in this application.

Utility in the Preparation of Cyclic Vinylsilanes through Cross-Coupling

Cyclic vinylsilanes are valuable synthetic intermediates, participating in a wide range of chemical transformations, including oxidation, electrophilic substitution, and further cross-coupling reactions. The synthesis of these compounds can be efficiently achieved through the cross-coupling of vinyl halides with silicon-containing reagents.

This compound is a suitable substrate for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama coupling, can be employed to couple the vinyl chloride with a silylborane or an organosilane, respectively. This would result in the formation of 6-methyl-1-(trialkylsilyl)cyclohexene.

A plausible synthetic route would involve the reaction of this compound with a silylboronate ester in the presence of a palladium catalyst and a suitable base. The general scheme for such a reaction is depicted below:

Reaction Scheme for the Synthesis of a Cyclic Vinylsilane

The resulting cyclic vinylsilane can then be used in further synthetic manipulations, taking advantage of the unique reactivity of the carbon-silicon bond.

Integration into Polymer Chemistry for Specialty Material Production

The presence of a polymerizable double bond in this compound suggests its potential as a monomer for the synthesis of specialty polymers. Functionalized cyclohexene derivatives are known to undergo polymerization through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP). rsc.org

The incorporation of this compound into a polymer backbone would introduce both a methyl group and a chlorine atom as pendant functionalities. These functional groups can significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and chemical resistance. Furthermore, the chlorine atom can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups and the tailoring of the polymer's properties for specific applications.

Table 2: Potential Polymerization of this compound

| Polymerization Method | Monomer | Potential Polymer Structure | Key Features of Polymer |

| Ring-Opening Metathesis Polymerization (ROMP) | This compound | -[CH(CH₃)-CH₂-CH₂-CH=C(Cl)]n- | Functionalized polyalkenamer with pendant methyl and chloro groups |

| Radical Polymerization | This compound | -[C(Cl)(CH₃)-CH(CH₂-CH₂-CH₂-)]n- | Vinyl polymer with a complex, substituted backbone |

The development of polymers derived from this compound could lead to new materials with tailored properties for applications in areas such as specialty coatings, advanced composites, and functional membranes. Further research into the polymerization behavior of this monomer is warranted to fully explore its potential in materials science.

Environmental Chemical Considerations of Chlorinated Cyclic Olefins

Kinetics of Chlorination Reactions in Aqueous Environments

The chlorination of organic compounds in aqueous environments, such as during water treatment processes, is a complex phenomenon involving multiple reactive chlorine species. While hypochlorous acid (HOCl) is often considered the primary chlorinating agent in free available chlorine (FAC) solutions, other species like molecular chlorine (Cl₂) and dichlorine monoxide (Cl₂O) can play a significant, and sometimes dominant, role. nsf.govnih.govresearchgate.netnih.gov The reactivity of these species with olefins, including cyclic olefins structurally related to 1-chloro-6-methylcyclohexene, varies considerably.

The reaction rates are significantly influenced by the molecular structure of the olefin. Electron-donating groups on the olefin structure, such as methyl groups (like the one in this compound), generally enhance the reactivity towards chlorine species by a factor of 3 to 100. researchgate.netnih.gov Conversely, electron-withdrawing groups can reduce reactivity by several orders of magnitude. researchgate.netnih.gov The general order of reactivity of chlorine species towards olefins is HOCl < Cl₂O ≈ Cl₂. researchgate.netnih.gov Specifically, the second-order rate constants for HOCl with olefins are typically less than 1.0 M⁻¹s⁻¹, which is 4-6 orders of magnitude lower than those for Cl₂O and Cl₂. researchgate.netnih.gov

The reactions are typically first-order with respect to the concentration of the olefin. nsf.gov For the specific compound this compound, the presence of both a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) attached to the cyclohexene (B86901) ring would create a complex interplay of electronic effects influencing its reactivity towards different aqueous chlorine species.

Table 1: Second-Order Rate Constants for Reactions of Aqueous Chlorine Species with Cyclic Alkenes This table presents data for model cyclic alkene compounds to illustrate the range of reactivity. Data for this compound is not available in the reviewed literature.

| Compound | Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| α-Ionone | HOCl | 28.1 |

| β-Ionone | HOCl | 12.0 |

| Dehydro-β-ionone | HOCl | Data not specified |

| General Olefins | HOCl | < 1.0 |

| General Olefins | Cl₂O | 10⁴ - 10⁶ times higher than HOCl |

| General Olefins | Cl₂ | 10⁴ - 10⁶ times higher than HOCl |

Atmospheric Chemistry of Chlorine Radicals and Volatile Organic Compounds

In the atmosphere, chlorine radicals (Cl•) are highly reactive oxidants that can significantly influence the fate of volatile organic compounds (VOCs), including chlorinated cyclic olefins. researchgate.netresearchgate.net Although typically present in lower concentrations than hydroxyl radicals (OH•), chlorine atoms react with many VOCs, particularly alkanes and alkenes, at rates that are often an order of magnitude or more faster. researchgate.netrsc.orgresearchgate.net

Sources of atmospheric chlorine radicals are varied. They can be formed from the photolysis of precursors like molecular chlorine (Cl₂), nitryl chloride (ClNO₂), and hypochlorous acid (HOCl), which can originate from both natural and anthropogenic sources. researchgate.netcopernicus.orgcopernicus.orgnih.gov For instance, the reaction of nitrogen oxides with chloride on aerosol surfaces can produce photolabile chlorine species. nih.gov

The reaction of chlorine radicals with olefins like this compound can proceed through two primary pathways:

Addition: The chlorine radical can add across the carbon-carbon double bond, forming a highly reactive chloroalkyl radical. This is a dominant pathway for unsaturated VOCs.

Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from an alkyl group, such as the methyl group on this compound, to form HCl and an organic radical.

These initial reactions trigger a cascade of subsequent oxidation steps, contributing to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). researchgate.netrsc.org The oxidation of VOCs by chlorine can lead to different product distributions compared to oxidation by hydroxyl radicals, potentially underestimating the chemical processing of VOCs in environments with significant chlorine sources if Cl• chemistry is not considered. researchgate.netcopernicus.org The presence of Cl• can be particularly important in marine, coastal, and even polluted continental areas where precursors for chlorine radicals are more abundant. researchgate.netresearchgate.net

Table 2: Comparison of Rate Constants for Reactions of Cl• and OH• with Selected VOCs This table illustrates the high reactivity of chlorine radicals with various classes of VOCs compared to hydroxyl radicals.

| VOC | k (Cl• + VOC) [cm³ molecule⁻¹ s⁻¹] | k (OH• + VOC) [cm³ molecule⁻¹ s⁻¹] | Ratio (kCl / kOH) |

| Methane | 1.0 x 10⁻¹³ | 6.4 x 10⁻¹⁵ | 15.6 |

| Ethane | 5.9 x 10⁻¹¹ | 2.5 x 10⁻¹³ | 236 |

| Propane | 1.4 x 10⁻¹⁰ | 1.1 x 10⁻¹² | 127 |

| Ethene | 9.3 x 10⁻¹¹ | 8.5 x 10⁻¹² | 10.9 |

| Toluene (B28343) | 5.6 x 10⁻¹¹ | 5.6 x 10⁻¹² | 10 |

Natural Formation and Degradation Pathways of Chlorinated Organic Compounds in Terrestrial Systems and Chlorine Cycling

Chlorine is a ubiquitous element that undergoes complex biogeochemical cycling in terrestrial environments. nih.govbohrium.comwikipedia.org This cycle involves not only inorganic chloride (Cl⁻) but also a vast array of naturally formed chlorinated organic compounds (Clorg). nih.govbohrium.com There is extensive evidence of the natural chlorination of organic matter in soils, a process that can lead to the formation of compounds structurally analogous to this compound. nih.govresearchgate.net The abundance of these naturally formed organochlorines in soil can often exceed that of inorganic chloride. nih.govbohrium.com